4-chloro-N'-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide
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Overview
Description
4-chloro-N’-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide is a complex organic compound that features a benzohydrazide moiety linked to a triazinyl group through an aminoacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide typically involves multiple steps:
Formation of the Triazinyl Intermediate: The triazinyl group can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Aminoacetylation: The triazinyl intermediate is then reacted with an aminoacetylating agent to introduce the aminoacetyl group.
Coupling with Benzohydrazide: Finally, the aminoacetylated triazinyl compound is coupled with 4-chlorobenzohydrazide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It may be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide involves its interaction with specific molecular targets. The triazinyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide: can be compared with other benzohydrazide derivatives and triazinyl compounds.
Benzohydrazide Derivatives: Compounds such as 4-chlorobenzohydrazide and its analogs.
Triazinyl Compounds: Compounds containing the triazinyl moiety, such as triazine-based herbicides.
Uniqueness
The uniqueness of 4-chloro-N’-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.
Biological Activity
4-chloro-N'-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetyl)benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to significantly inhibit the proliferation of various cancer cell lines. For instance:
- Structure-Activity Relationship (SAR) : The presence of specific functional groups such as the chloro substituent on the phenyl ring enhances the cytotoxic activity against tumor cells .
Antimicrobial Activity
The compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound possess higher antibacterial activity compared to standard antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in cell cycle regulation and apoptosis pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in cancer cells, triggering cell death .
Study 1: Anticancer Evaluation
In a study conducted on various cancer cell lines:
- The compound was tested against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).
- Results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed in treated cells.
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy:
- The compound was tested against common pathogens.
- Results showed that it effectively inhibited bacterial growth with lower MIC values compared to traditional antibiotics.
Properties
IUPAC Name |
4-chloro-N'-[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6O4/c13-7-3-1-6(2-4-7)10(21)18-16-8(20)5-14-9-11(22)15-12(23)19-17-9/h1-4H,5H2,(H,14,17)(H,16,20)(H,18,21)(H2,15,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUPMHFOOUVUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CNC2=NNC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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